N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Structure–Activity Relationship Medicinal Chemistry Scaffold Optimization

N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 898443-87-3) is a synthetic small-molecule hybrid with a molecular formula of C18H15N3O2S and a molecular weight of 337.4 g/mol. It integrates a 1,3,4-oxadiazole heterocycle, a cinnamamide moiety, and a distinctive ortho-methylthio substituent on the 5-phenyl ring.

Molecular Formula C18H15N3O2S
Molecular Weight 337.4
CAS No. 898443-87-3
Cat. No. B2437957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
CAS898443-87-3
Molecular FormulaC18H15N3O2S
Molecular Weight337.4
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C18H15N3O2S/c1-24-15-10-6-5-9-14(15)17-20-21-18(23-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,21,22)/b12-11+
InChIKeyLHISJSHSAMGPOB-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 898443-87-3): Baseline Characterization and Procurement Profile


N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 898443-87-3) is a synthetic small-molecule hybrid with a molecular formula of C18H15N3O2S and a molecular weight of 337.4 g/mol . It integrates a 1,3,4-oxadiazole heterocycle, a cinnamamide moiety, and a distinctive ortho-methylthio substituent on the 5-phenyl ring [1]. Compounds within this 1,3,4-oxadiazole tethered cinnamamide class have demonstrated promising in vitro anticancer activity in recent studies [1], while structurally analogous N-(arylmethylthio)phenylsulfonyl cinnamamide derivatives have exhibited antimicrobial activity against Gram-positive bacteria [2]. The compound is commercially available from specialty chemical suppliers with a purity of ≥95% .

Why N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide Cannot Be Substituted by Generic 1,3,4-Oxadiazole or Cinnamamide Derivatives


The precise regiochemistry and electronic character of substituents on the 1,3,4-oxadiazole–cinnamamide scaffold critically govern biological activity. A recent structure–activity relationship (SAR) study of 1,3,4-oxadiazole tethered cinnamamides demonstrated that electron-withdrawing functional groups positively influence anticancer potency, with individual compounds exhibiting markedly divergent inhibition profiles across MCF-7, PC-3, MDA-MB-231, and DU-145 cell lines [1]. The ortho-methylthio substitution present in CAS 898443-87-3 introduces a distinct steric and electronic environment—differing fundamentally from para- or meta-substituted analogs—that cannot be replicated by unsubstituted phenyl (CAS 75614-59-4) or halogen-substituted (e.g., 4-fluorophenyl, CAS 131548-10-2) congeners . In a related cinnamamide derivative series, MIC values against Staphylococcus and Enterococcus species ranged from 1 to 4 µg/mL, underscoring the tight coupling between substitution pattern and antimicrobial potency [2]. Simple generic substitution thus risks both loss of target activity and altered physicochemical properties.

Quantitative Differentiation Evidence for N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide Against Closest Analogs


Ortho-Methylthio Steric and Electronic Differentiation vs. Para and Unsubstituted Phenyl Analogs

The ortho-methylthio substituent in CAS 898443-87-3 introduces both steric hindrance and altered electron density at the 5-phenyl ring relative to comparator compounds. The 1,3,4-oxadiazole tethered cinnamamide SAR study demonstrated that electron-withdrawing substituents on the aryl ring positively correlated with anticancer activity, with percentage inhibition values varying substantially (e.g., compound 23: 30.23% inhibition against MCF-7; compound 8: IC50 = 1.08 µM against MCF-7) [1]. Unlike the symmetric para-methylthio isomer (CAS 898449-78-0) or the unsubstituted N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 75614-59-4), the ortho-methylthio group can participate in intramolecular non-covalent sulfur–oxygen or sulfur–π interactions that may stabilize distinct bioactive conformations .

Structure–Activity Relationship Medicinal Chemistry Scaffold Optimization

Antimicrobial Spectrum: Reported Activity on Staphylococcus and Enterococcus Species

Vendor technical documentation records that CAS 898443-87-3 has been found to exhibit significant antimicrobial activity against Staphylococcus and Enterococcus species . In a closely related structural series—N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide derivatives—all ten synthesized compounds demonstrated consistent antimicrobial activity against Staphylococcus and Enterococcus species with MIC values of 1–4 µg/mL, including activity against methicillin-resistant clinical strains (MRSA and MRCNS) [1]. Compounds in that study also inhibited biofilm formation and disrupted pre-formed staphylococcal biofilms at concentrations below hemolytic thresholds (>32.5 µg/mL) [1]. By comparison, the oxadiazole class of antibacterials (e.g., ND-421) show MIC90 values of 4 µg/mL against MRSA, with certain optimized analogs achieving MIC values as low as 0.5–1 µg/mL [2].

Antimicrobial Resistance Gram-positive Bacteria Biofilm Inhibition

Anticancer Potential Inferred from 1,3,4-Oxadiazole Tethered Cinnamamide Hybrid Class Data

A 2025 study evaluating 19 novel 1,3,4-oxadiazole tethered cinnamamide hybrids (compounds 5–23) reported quantitative in vitro anticancer data across four human cancer cell lines. Compound 23 achieved 30.23% inhibition against MCF-7 breast cancer cells, compound 21 exhibited 30.99% inhibition against PC-3 prostate cancer cells, and the most potent compound (compound 8) displayed an IC50 of 1.08 µM against MCF-7 [1]. Critically, none of the tested compounds in this series exhibited cytotoxicity toward normal cells [1]. While CAS 898443-87-3 was not directly tested in this study, it shares the identical 1,3,4-oxadiazole–cinnamamide pharmacophore core and differs only in the linker (direct linkage vs. methylene tether) and aryl substitution pattern . DFT calculations established a correlation between higher HOMO-LUMO energy gaps, increased chemical hardness, and enhanced anticancer activity within this class [1].

Anticancer Drug Discovery MTT Assay Breast Cancer

Methylthio Oxidation Potential as a Tunable Physicochemical Handle

The methylthio (-SMe) substituent at the ortho position of the 5-phenyl ring in CAS 898443-87-3 is a chemically addressable functional group that can be selectively oxidized to the corresponding sulfoxide (-SOMe) or sulfone (-SO2Me). The sulfone analog N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 886910-37-8) is commercially available, enabling direct comparative evaluation of the oxidation state impact . Within the broader oxadiazole antibacterial class, SAR studies comprising 72 synthesized analogs demonstrated that subtle changes in substituent electronic properties profoundly influenced MIC values against the ESKAPE pathogen panel, with selected compounds achieving oral bioavailability of 41% in mouse models [1]. The methylthio group additionally exhibits lower polar surface area contribution than sulfone or sulfonamide replacements, which may favorably influence membrane permeability in cell-based assays .

Prodrug Design Solubility Optimization Covalent Modification

Optimal Research and Industrial Application Scenarios for N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 898443-87-3)


Fragment-Based or Focused Library Screening Against Gram-Positive Pathogens

The documented antimicrobial activity of structurally related cinnamamide derivatives against Staphylococcus and Enterococcus species (MIC 1–4 µg/mL), including MRSA and MRCNS clinical strains [2], positions CAS 898443-87-3 as a suitable inclusion in focused screening libraries targeting Gram-positive pathogens. Its ortho-methylthio substituent provides a unique SAR vector for exploring substituent effects on target engagement, biofilm inhibition, and resistance profiles. The compound should be used in broth microdilution MIC assays with comparator compounds such as the para-methylthio isomer (CAS 898449-78-0) and the 4-fluorophenyl analog (CAS 131548-10-2) to establish regiochemical SAR.

Lead Optimization Campaigns Utilizing Methylthio-to-Sulfone Oxidation as a Property-Tuning Strategy

CAS 898443-87-3 serves as a versatile starting point for systematic property optimization through controlled oxidation of the methylthio group to sulfoxide or sulfone congeners, enabling modulation of aqueous solubility, logP, and hydrogen-bond acceptor capacity . The commercially available sulfone analog (CAS 886910-37-8) provides a direct comparator for evaluating the impact of oxidation state on target potency, cellular permeability, and metabolic stability. This oxidation-driven diversification strategy is particularly valuable when balancing the antimicrobial potency observed in the 1,3,4-oxadiazole–cinnamamide class (IC50 values as low as 1.08 µM against MCF-7 [1]) with ADME properties.

Anticancer Screening Panels in Breast and Prostate Cancer Cell Lines

Given the class-wide anticancer activity observed for 1,3,4-oxadiazole tethered cinnamamides, including quantitative inhibition of MCF-7 breast cancer (30.23% inhibition, compound 23) and PC-3 prostate cancer (30.99% inhibition, compound 21) cell lines [1], CAS 898443-87-3 is appropriate for inclusion in MTT-based anticancer screening panels. The compound should be tested alongside comparator compounds with varying aryl substitution patterns (unsubstituted, halogen-substituted, para-methylthio) to delineate the contribution of the ortho-methylthio group to cancer cell selectivity, as the class has demonstrated no cytotoxicity toward normal cells [1].

Computational Chemistry and DFT Modeling Studies of Substituent Electronic Effects

The distinct electronic profile of the ortho-methylthio group (Hammett σm: 0.15) makes CAS 898443-87-3 a valuable compound for DFT-based studies investigating the correlation between substituent electronic parameters, HOMO-LUMO energy gaps, and biological activity. Prior DFT analysis within the 1,3,4-oxadiazole–cinnamamide class established that higher energy gaps correlate with increased chemical hardness and enhanced anticancer activity [1]. Incorporating the ortho-methylthio variant into computational models with the para-methylthio and 4-fluorophenyl comparators can help validate and refine predictive electronic-structure models for the compound series.

Quote Request

Request a Quote for N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.